molecular formula C12H20N2S B8302540 4-(3-methyl-piperidino)-tetrahydro-4H-thiopyran-4-carbonitrile

4-(3-methyl-piperidino)-tetrahydro-4H-thiopyran-4-carbonitrile

Cat. No. B8302540
M. Wt: 224.37 g/mol
InChI Key: LHEAZWOKLDLDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-methyl-piperidino)-tetrahydro-4H-thiopyran-4-carbonitrile is a useful research compound. Its molecular formula is C12H20N2S and its molecular weight is 224.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-methyl-piperidino)-tetrahydro-4H-thiopyran-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-methyl-piperidino)-tetrahydro-4H-thiopyran-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(3-methyl-piperidino)-tetrahydro-4H-thiopyran-4-carbonitrile

Molecular Formula

C12H20N2S

Molecular Weight

224.37 g/mol

IUPAC Name

4-(3-methylpiperidin-1-yl)thiane-4-carbonitrile

InChI

InChI=1S/C12H20N2S/c1-11-3-2-6-14(9-11)12(10-13)4-7-15-8-5-12/h11H,2-9H2,1H3

InChI Key

LHEAZWOKLDLDHU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2(CCSCC2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Magnesium sulphate (9.6 g, 80 mmoles), DMA (2 g, 23 mmoles), (±)-3-methylpiperidine (4 g, 40 mmoles), tetrahydro-4H-thiopyran-4-one (2.3 g, 20 mmoles) and acetone cyanohydrin (1.7 g, 20 mmoles) are introduced in succession into a 250 ml two-necked flask. The reaction medium is agitated for 48 hours at 45° C. After cooling down to ambient temperature, the pasty mixture obtained is placed on ice (approximately 150) and agitated for 30 minutes. Extraction with ether is then carried out (3×80 ml), the combined organic phases are washed with water (100 ml), followed by drying over Na2SO4, filtering and concentration to dryness. A brown oil is thus obtained (4.5 g, 20 mmoles) constituted by a mixture of expected product with approximately 4% of amino nitrite originating from acetone and 7% of the remaining tetrahydro-4H-thiopyran-4-one. The product is then used without further purification.
Name
amino nitrite
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0 (± 1) mol
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reactant
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9.6 g
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2 g
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4 g
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reactant
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2.3 g
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reactant
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1.7 g
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reactant
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